6-Methyl-8-{[(pyridin-2-yl)sulfanyl]methyl}-9,10-didehydroergoline
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Overview
Description
Tiomergine is a compound known for its role as a dopamine receptor agonist. It has the chemical formula C21H21N3S and a molecular weight of 347.48 g/mol . This compound is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific details on the synthetic routes and reaction conditions are proprietary and often customized by research laboratories .
Industrial Production Methods
Industrial production of Tiomergine is generally carried out in specialized facilities equipped to handle complex organic synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Tiomergine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols .
Scientific Research Applications
Tiomergine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on dopamine receptors and related pathways.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Tiomergine exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors, mimicking the action of dopamine and activating the associated signaling pathways. This interaction influences various physiological processes, including mood regulation, motor control, and reward mechanisms .
Comparison with Similar Compounds
Similar Compounds
Bromocriptine: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.
Pergolide: A dopamine agonist used for similar therapeutic purposes.
Cabergoline: Known for its long-lasting effects on dopamine receptors.
Uniqueness of Tiomergine
Tiomergine is unique due to its specific binding affinity and selectivity for certain dopamine receptor subtypes. This makes it a valuable tool in research focused on understanding the nuances of dopamine signaling and its implications in various diseases .
Properties
Molecular Formula |
C21H21N3S |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
7-methyl-9-(pyridin-2-ylsulfanylmethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C21H21N3S/c1-24-12-14(13-25-20-7-2-3-8-22-20)9-17-16-5-4-6-18-21(16)15(11-23-18)10-19(17)24/h2-9,11,14,19,23H,10,12-13H2,1H3 |
InChI Key |
VCRAKEDGLIINLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CSC5=CC=CC=N5 |
Origin of Product |
United States |
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